molecular formula C19H17NO5 B15003415 2H-Indol-2-one, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-ethyl-1,3-dihydro-3-hydroxy- CAS No. 893766-55-7

2H-Indol-2-one, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-ethyl-1,3-dihydro-3-hydroxy-

Cat. No.: B15003415
CAS No.: 893766-55-7
M. Wt: 339.3 g/mol
InChI Key: DFRYWDWALPOIEF-UHFFFAOYSA-N
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Description

The compound 2H-Indol-2-one, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-ethyl-1,3-dihydro-3-hydroxy- features a bicyclic indol-2-one core substituted at position 3 with a hydroxy group and a 2-(1,3-benzodioxol-5-yl)-2-oxoethyl side chain. Position 5 is substituted with an ethyl group, distinguishing it from analogs with halogens, methyl, or unsubstituted positions. The 1,3-benzodioxole moiety contributes to electronic richness and metabolic stability, while the ethyl group enhances lipophilicity compared to smaller substituents .

Properties

CAS No.

893766-55-7

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-ethyl-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C19H17NO5/c1-2-11-3-5-14-13(7-11)19(23,18(22)20-14)9-15(21)12-4-6-16-17(8-12)25-10-24-16/h3-8,23H,2,9-10H2,1H3,(H,20,22)

InChI Key

DFRYWDWALPOIEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-5-ETHYL-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method starts with the preparation of the benzodioxole intermediate, which is then coupled with an indole derivative under specific conditions. The reaction often requires the use of catalysts such as palladium and bases like sodium hydroxide .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-5-ETHYL-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The molecular targets include COX-1 and COX-2, and the pathways involved are related to the biosynthesis of prostaglandins .

Comparison with Similar Compounds

Substitution at Position 1 (N-Substituent)

The target compound’s N-position is unsubstituted (1,3-dihydro), whereas analogs exhibit diverse N-substituents that influence steric and electronic properties:

  • Benzyl group (, CAS 510722-01-7 in ): Increases molecular weight (MW 401.42) and may alter metabolic pathways via cytochrome P450 oxidation.

Key Impact : N-substituents modulate solubility, bioavailability, and target engagement. Unsubstituted derivatives (like the target) may exhibit faster clearance but improved membrane permeability .

Substitution at Position 5

The target’s 5-ethyl group is compared to:

  • 5-Methyl (CAS in ): Reduces lipophilicity (MW ~387) compared to ethyl, balancing solubility and permeability.
  • 5-Chloro (CAS 510722-01-7, ): Introduces moderate electronegativity and steric bulk, intermediate between methyl and bromo.

Key Impact : Ethyl provides a balance of lipophilicity and steric bulk, optimizing passive diffusion and metabolic stability compared to halogens .

1,3-Benzodioxole vs. Other Aromatic Moieties

The 2-oxoethyl-1,3-benzodioxol-5-yl group in the target is contrasted with:

  • Simple phenyl groups (): Less metabolically stable due to absence of the dioxole’s methylenedioxy bridge.

Key Impact : The benzodioxole group enhances metabolic stability and may improve binding affinity to targets preferring electron-rich aromatic systems .

Crystallographic Data

  • The hydroxy group at position 3 may participate in hydrogen bonding, as seen in similar indol-2-one derivatives ().
  • SHELX software () is widely used for refining such structures, though specific data for the target is unavailable.

Pharmacological and Toxicological Considerations

  • Metabolism : The benzodioxole group may undergo demethylenation to catechol derivatives, which could be toxic or active metabolites ().
  • Toxicity : Ethyl substitution at position 5 may reduce hepatotoxicity compared to halogenated analogs ().

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Position 1 Substituent Position 5 Substituent Molecular Weight Key Feature(s)
Target Compound None Ethyl ~401* Balanced lipophilicity
CAS 688037-40-3 () 2-Phenylethyl H 433.44 Enhanced π-π interactions
CAS 510722-01-7 () Benzyl Chloro 432.87 Electronegative substituent
CAS 690220-32-7 () 2-Methylbenzyl H 415.44 Steric hindrance
5-Bromo analog () None Bromo ~440 Halogen bonding potential

*Estimated based on analogs.

Table 2. Metabolic Stability Predictions

Compound Metabolic Pathway Potential Metabolite
Target Compound Demethylenation of benzodioxole Catechol derivative
5-Chloro analog () Oxidative dechlorination Hydroxyindol-2-one
5-Methyl analog () Methyl hydroxylation Carboxylic acid derivative

Biological Activity

The compound 2H-Indol-2-one, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-ethyl-1,3-dihydro-3-hydroxy- (CAS: 688038-40-6) is a member of the indole family, known for its diverse biological activities. This article explores its biological activity, including antitumor properties, enzyme inhibition, and potential therapeutic applications.

PropertyValue
Molecular FormulaC20H19NO5
Molar Mass353.37 g/mol
CAS Number688038-40-6

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, it has demonstrated significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
Huh7 (Liver Cancer)<10
Caco2 (Colorectal)<8
MDA-MB 231 (Breast)12
HCT116 (Colorectal)<6
PC3 (Prostate)15

These results indicate that the compound exhibits strong antitumor properties, particularly against liver and colorectal cancer cell lines.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. Notably, it has shown activity against DYRK1A and GSK3α/β kinases, which are implicated in several diseases including cancer and neurodegenerative disorders. The following table provides details on its inhibitory effects:

EnzymeIC50 (µM)Reference
DYRK1A0.090
GSK3α/β0.056

These findings suggest that the compound could serve as a lead in developing therapeutics targeting these kinases.

Study on Antitumor Effects

In a recent study published in MDPI, researchers evaluated the antiproliferative effects of various derivatives of indole compounds, including our target compound. The study involved treating multiple cancer cell lines with the compound and measuring cell viability using MTT assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across all tested lines, with the most potent effects observed in HCT116 and Caco2 cells .

The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, suggesting that it may trigger programmed cell death pathways . Additionally, Western blot analysis showed alterations in the expression levels of key proteins involved in apoptosis regulation.

Q & A

Q. Table 1: Representative Synthesis Parameters

StepReagents/ConditionsYieldKey NMR Peaks
CuAACCuI, PEG-400/DMF, RT, 12h30%δ 8.62 (s, triazole), 3.74 (s, OCH3)
Acid Catalysisp-TSA, toluene, reflux68–85%δ 7.2–8.1 (aromatic), 2.3 (CH3)

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Catalyst Screening : p-Toluenesulfonic acid (p-TSA) in toluene under reflux improves yields (up to 85%) by facilitating dehydration and cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance CuAAC efficiency, while toluene reduces side reactions in acid-catalyzed steps .
  • Temperature Control : Reflux conditions (110°C) accelerate reaction kinetics without degrading thermally sensitive intermediates .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

  • 1H/13C NMR : Identifies functional groups (e.g., benzodioxol methylene at δ 4.59 ppm, indole NH at δ 10.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., m/z 335.1512 for [M+H]+) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., SHELX-refined structures with R factor < 0.05) .

Q. Table 2: Key NMR Assignments

Proton/CarbonChemical Shift (δ)Assignment
1H (triazole)8.62 ppmTriazole C-H
13C (OCH3)55.8 ppmMethoxy group

Advanced: How can contradictions in crystallographic data be resolved?

Answer:

  • Software Tools : SHELX programs (e.g., SHELXL for refinement) resolve ambiguities in electron density maps, especially for disordered solvent molecules .
  • Validation Metrics : Use R factor (<0.05), bond length deviations (mean σ = 0.002 Å), and residual density peaks to assess model accuracy .
  • Twinned Data : SHELXL handles high-resolution or twinned data by refining twin laws and partitioning intensities .

Advanced: What computational methods predict the compound’s reactivity?

Answer:

  • DFT Calculations : Model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) using Gaussian or ORCA .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes with benzodioxol-binding pockets) using AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability .

Basic: How is the crystal structure determined using X-ray diffraction?

Answer:

  • Data Collection : Use Bruker APEX2/SAINT systems at 90 K to minimize thermal motion .
  • Structure Solution : SHELXD/SHELXE for experimental phasing (e.g., SAD/MAD methods) .
  • Refinement : SHELXL adjusts anisotropic displacement parameters and validates via CCDC deposition .

Advanced: How to design experiments to study biological activity mechanisms?

Answer:

  • Target Identification : Screen against kinases or GPCRs using fluorescence polarization assays .
  • Pathway Analysis : Use Western blotting to assess MAPK/ERK modulation in cell lines .
  • In Vivo Models : Evaluate neuroprotective effects in ischemia models (e.g., middle cerebral artery occlusion) .

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